N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl group, a thiophene ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropyl precursor with a thiophene derivative under controlled conditions to form the cyclopropyl-thiophene intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using appropriate reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group.
Nicotinamide coupling: The hydroxylated intermediate is then coupled with a nicotinamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Substituted thiophene derivatives
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide share the nicotinamide moiety but differ in their additional functional groups.
Thiophene derivatives: Compounds like thiophene-2-carboxamide and 2-thiophenemethanol share the thiophene ring but have different substituents.
Uniqueness
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide is unique due to its combination of a cyclopropyl group, a thiophene ring, and a nicotinamide moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-21-15-12(4-2-8-17-15)14(19)18-10-16(20,11-6-7-11)13-5-3-9-22-13/h2-5,8-9,11,20H,6-7,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSSKPRFKCAFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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